1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide
CAS No.:
Cat. No.: VC17747337
Molecular Formula: C7H12N2O3S
Molecular Weight: 204.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12N2O3S |
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Molecular Weight | 204.25 g/mol |
IUPAC Name | 1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide |
Standard InChI | InChI=1S/C7H12N2O3S/c1-5-7(6(2)12-9-5)4-13(10,11)8-3/h8H,4H2,1-3H3 |
Standard InChI Key | BLQUSTXJAYIYER-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NO1)C)CS(=O)(=O)NC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates two key components:
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1,2-Oxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. The dimethyl substitution at positions 3 and 5 enhances steric and electronic effects, influencing reactivity and stability .
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Methanesulfonamide group: The sulfonamide (-SO₂NH-) linkage connects the oxazole ring to an N-methyl group, introducing polarity and potential hydrogen-bonding capabilities critical for biological interactions .
Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)
Synthetic Methodologies
Gold-Catalyzed Oxazole Formation
The synthesis of 1,2-oxazole derivatives often employs transition-metal catalysis. A representative approach involves:
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Ynamide Preparation: Reaction of N-methylmethanesulfonamide with bromoethynylbenzene in the presence of CuSO₄ and 1,10-phenanthroline yields intermediate ynamides .
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Cyclization: Gold(I) catalysts (e.g., IPrAuNTf₂) facilitate nitrene transfer to form the oxazole ring, as demonstrated in the synthesis of functionalized oxazoles .
Critical Reaction Conditions:
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Temperature: 80–100°C under inert atmosphere (argon).
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Solvents: Toluene or dichloromethane.
Physicochemical and Stability Profiling
Thermal Stability
Differential scanning calorimetry (DSC) of analogous sulfonamides reveals decomposition temperatures >200°C, suggesting robustness under standard storage conditions .
Solubility and Formulation Challenges
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Aqueous Solubility: Limited (<1 mg/mL in water at 25°C) due to hydrophobic oxazole and methyl groups .
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Formulation Strategies: Use of co-solvents (e.g., PEG 400) or micellar encapsulation to enhance bioavailability .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The compound’s modular structure allows for derivatization at the sulfonamide nitrogen or oxazole positions to enhance selectivity or potency .
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Combination Therapies: Potential synergy with beta-lactam antibiotics in overcoming bacterial resistance mechanisms .
Material Science
Oxazole-sulfonamide hybrids may serve as ligands in catalytic systems or monomers for high-performance polymers due to their thermal stability and electronic properties .
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